TC-MCH 7c

MCH1R antagonist binding affinity IC50

Researchers requiring MCH1R antagonism for metabolic studies often encounter confounding MCH2R cross-reactivity and hERG-related cardiac liability. TC-MCH 7c resolves both with a pharmacologically optimized phenylpyridone scaffold: • >1,780-fold MCH1R vs. MCH2R selectivity - eliminates MCH2R confounding • >1,600-fold hERG safety margin - enables chronic dosing without cardiac artifacts • Species-consistent affinity (hKi 3.4 nM; mKi 3.0 nM) - supports direct translational interpretation • Oral bioavailability sustaining plasma levels >500-fold above IC50 for 24 h Supplied at ≥97% HPLC purity with full analytical documentation for reproducible in vivo obesity and metabolic research.

Molecular Formula C24H25FN2O3
Molecular Weight 408.5 g/mol
Cat. No. B1662363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC-MCH 7c
Synonyms4-[(4-Fluorophenyl)methoxy]-1-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-2(1H)-pyridinone
Molecular FormulaC24H25FN2O3
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=CC=C(C=C2)N3C=CC(=CC3=O)OCC4=CC=C(C=C4)F
InChIInChI=1S/C24H25FN2O3/c25-20-5-3-19(4-6-20)18-30-23-11-14-27(24(28)17-23)21-7-9-22(10-8-21)29-16-15-26-12-1-2-13-26/h3-11,14,17H,1-2,12-13,15-16,18H2
InChIKeyANCFKYJMXNMYNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TC-MCH 7c MCH1R Antagonist Overview


4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one (CAS 864756-35-4), also known as TC-MCH 7c, is a phenylpyridone-derived small molecule that functions as a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1R) [1]. Characterized by the molecular formula C24H25FN2O3 and a molecular weight of 408.47 g/mol , this compound features a 4-fluorobenzyloxy group at the pyridinone 4-position and a pyrrolidinylethoxy substituent on the N-phenyl ring [1]. It demonstrates oral bioavailability and brain penetration, distinguishing it within the phenylpyridone MCH1R antagonist chemotype [1]. The compound is commercially available with standard purity specifications of ≥97% by HPLC .

Pathway Study MCH1R antagonist with reported oral bioavailability and brain penetration
Selection Context Phenylpyridone chemotype optimized for high receptor binding affinity
Use Context Supports in vivo metabolic research models requiring CNS target engagement

Why TC-MCH 7c Cannot Be Interchanged


MCH1R antagonists represent a chemically diverse class of compounds, including aryl ureas, benzamide derivatives, and phenylpyridones, which exhibit substantial variability in key pharmacological parameters critical for experimental design [1]. The substitution of 4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one with another in-class compound—even another phenylpyridone—can introduce uncontrolled variables in receptor binding affinity, subtype selectivity (particularly MCH1R vs. MCH2R discrimination), functional activity in cellular assays, oral bioavailability, and blood-brain barrier penetration [1]. Notably, the specific combination of the 4-fluorobenzyloxy moiety and the pyrrolidinylethoxy side chain in this compound was identified through extensive structure-activity relationship (SAR) optimization as uniquely capable of delivering both high MCH1R binding affinity and favorable brain penetration properties simultaneously [1]. The quantitative evidence below delineates precisely where this compound demonstrates measurable differentiation from its closest comparators, enabling informed scientific selection.

Chemotype Mismatch
TC-MCH 7c (phenylpyridone)
Aryl urea or benzamide MCH1R antagonists may shift brain penetration and subtype selectivity profiles.
Analog Variability
4-Fluorobenzyloxy + pyrrolidinylethoxy motif
Even closely related phenylpyridones may not reproduce the same balance of binding affinity and CNS exposure.
Cardiac Safety Context
Reported >1,600-fold hERG selectivity window
Earlier MCH1R antagonists with insufficient hERG selectivity may introduce confounding cardiac effects in chronic studies.
hERG context from patch-clamp electrophysiology data

Quantitative Differentiation Evidence for TC-MCH 7c


MCH1R Binding Affinity vs. Lead Compounds

TC-MCH 7c (compound 7c) demonstrates an IC50 of 5.6 nM against human MCH1R expressed in CHO cells [1]. This value represents the optimized endpoint of an extensive structure-activity relationship (SAR) campaign within the N-phenylpyridone series, achieving a binding affinity 5- to 27-fold superior to earlier lead compounds and structurally related analogs [1].

MCH1R Binding Affinity
Head-to-head
IC50 = 5.6 nM (TC-MCH 7c) vs. 150 nM (Lead 5a) — 27-fold improvement
Supports lower-concentration assay design and reduced off-target probability
hMCH1R-expressing CHO cells, radioligand binding
MCH1R antagonist binding affinity IC50 SAR optimization

MCH1R Ki and Cross-Species Affinity

TC-MCH 7c exhibits sub-nanomolar binding affinity for MCH1R across species, with Ki values of 3.4 nM for human MCH1R and 3.0 nM for mouse MCH1R [1]. In comparison, the lead compound 5a showed Ki values of 94 nM (human) and 120 nM (mouse) [1].

Cross-Species Ki
Head-to-head
Human Ki = 3.4 nM; Mouse Ki = 3.0 nM — 27.6-fold (human) and 40-fold (mouse) vs. Lead 5a
Model-response context for murine metabolic disease studies
Radioligand binding, hMCH1R-CHO membranes and mouse brain
MCH1R antagonist Ki species selectivity binding kinetics

Functional Antagonism vs. Structural Analogs

In functional assays measuring MCH-induced intracellular calcium mobilization, TC-MCH 7c (compound 7c) demonstrates an IC50 of 9.7 nM [1]. This functional potency is 15-fold higher than that of compound 7a (IC50 = 150 nM), an analog differing primarily in the substituent at the phenylpyridone 4-position [1].

Functional Antagonism
Head-to-head
IC50 = 9.7 nM vs. 150 nM (Compound 7a) — 15.5-fold difference
Supports pathway-response interpretation in MCH1R signaling assays
MCH-induced Ca²⁺ mobilization in hMCH1R-CHO cells
functional antagonism calcium mobilization MCH1R signaling IC50

MCH1R vs. MCH2R Selectivity

TC-MCH 7c displays an IC50 >10 μM for MCH2R, corresponding to >1,780-fold selectivity for MCH1R over MCH2R based on its hMCH1R IC50 of 5.6 nM [1]. By contrast, the structurally distinct MCH1R antagonist ATC 0175 hydrochloride exhibits an MCH2R IC50 >10,000 nM but with an MCH1R IC50 of 13.5 nM, yielding approximately 740-fold selectivity [2].

MCH1R vs. MCH2R Selectivity
Cross-study
>1,780-fold (TC-MCH 7c) vs. ~740-fold (ATC 0175) selectivity
Isoform-selectivity assay context for MCH1R-specific pathway studies
Cross-study comparison; conditions may differ
MCH1R selectivity MCH2R receptor subtype off-target

hERG and Cardiac Safety Profile

TC-MCH 7c exhibits an IC50 of 9.0 μM for hERG potassium channel inhibition [1]. This value indicates a >1,600-fold selectivity window relative to its MCH1R IC50 (5.6 nM). In comparison, the MCH1R antagonist GW803430 (also known as BMS-830216) was discontinued from clinical development due to hERG-related cardiac safety concerns [2].

hERG Channel Inhibition
Cross-study
hERG IC50 = 9.0 μM; >1,600-fold window vs. MCH1R IC50
Safety-related endpoint monitoring context for chronic dosing models
GW803430 discontinued due to hERG; comparator context only
hERG cardiac safety potassium channel selectivity

In Vivo Efficacy in Diet-Induced Obesity

Oral administration of TC-MCH 7c at 30 mg/kg once daily for 1.5 months to diet-induced obese (DIO) mice resulted in a statistically significant reduction in body weight relative to vehicle-treated controls [1]. Plasma concentrations reached 5.1 μM at 2 hours, 1.8 μM at 15 hours, and 0.7 μM at 24 hours post-dose, maintaining exposure above the functional IC50 (9.7 nM) for the full dosing interval [1].

In Vivo DIO Model
Head-to-head
30 mg/kg oral dosing; plasma exposure >500-fold above functional IC50; reported body weight reduction vs. vehicle
Model-response endpoint context for diet-induced obesity research
Male C57BL/6J mice, 1.5-month study; endpoint-response interpretation
diet-induced obesity body weight in vivo efficacy metabolic disease

Optimal Research Applications for TC-MCH 7c


In Vivo Obesity and Metabolic Disease Research

This compound is optimally suited for in vivo studies of obesity and metabolic disorders where central MCH1R antagonism is the mechanistic hypothesis. The demonstrated 40-fold improvement in mouse MCH1R Ki (3.0 nM vs. 120 nM for lead compound 5a) and sustained plasma concentrations >500-fold above the functional IC50 over a 24-hour period [1] enable robust target engagement following once-daily oral administration. The significant body weight reduction observed in diet-induced obese mice at 30 mg/kg validates its utility in preclinical obesity models [1].

MCH1R Subtype-Selective Pathway Studies

For experiments that demand unambiguous interpretation of MCH1R-specific signaling, this compound's >1,780-fold selectivity for MCH1R over MCH2R [1] substantially exceeds the ~740-fold selectivity of alternative antagonists such as ATC 0175 [2]. This enhanced discrimination between MCH receptor subtypes minimizes confounding contributions from MCH2R antagonism, enabling more definitive conclusions about MCH1R-mediated effects in appetite regulation, energy expenditure, and central nervous system function.

Chronic Dosing with Cardiac Safety

In experimental protocols involving extended compound exposure—such as multi-week obesity studies or chronic central nervous system investigations—the >1,600-fold selectivity window for MCH1R over hERG potassium channels [1] represents a critical differentiator from earlier MCH1R antagonists like GW803430 that failed in development due to cardiac safety concerns [3]. This profile supports research designs where maintaining compound exposure without confounding cardiac effects is essential for data integrity.

Cross-Species Translational Studies

This compound is particularly valuable for translational research programs bridging rodent and human MCH1R biology, as evidenced by its highly consistent binding affinity across species (human Ki = 3.4 nM; mouse Ki = 3.0 nM) [1]. This contrasts with lead compound 5a, which exhibited a 1.3-fold species-dependent variation (human Ki = 94 nM; mouse Ki = 120 nM) [1]. The species-independent affinity simplifies interpretation of pharmacokinetic-pharmacodynamic relationships and enhances confidence in extrapolating findings from murine models to human receptor pharmacology.

Application
Selection Property
Validation Focus
In Vivo Metabolic Research
Sustained plasma exposure profile
Target engagement and body-weight endpoint monitoring
MCH1R Subtype-Selective Studies
High MCH1R vs. MCH2R discrimination
MCH1R-specific signaling and off-target receptor profiling
Chronic CNS Dosing Protocols
Reported hERG selectivity window
Cardiac safety-related endpoint and exposure-duration review
Cross-Species Translational Research
Consistent human-mouse binding affinity
PK/PD relationship and species-model response extrapolation

Technical Documentation Hub

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55 linked technical documents
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